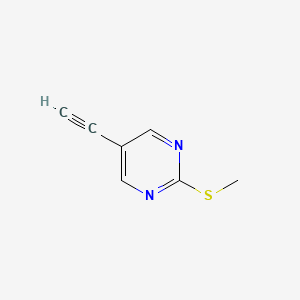

5-Ethynyl-2-(methylthio)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethynyl-2-methylsulfanylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c1-3-6-4-8-7(10-2)9-5-6/h1,4-5H,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXFIHJYIJLIDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C=N1)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 5 Ethynyl 2 Methylthio Pyrimidine

Reactivity of the Ethynyl (B1212043) Group

The terminal alkyne functionality at the C5 position of the pyrimidine (B1678525) ring is a highly valuable synthetic moiety, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This section will detail its participation in palladium-catalyzed cross-coupling reactions and its application in click chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon bonds. The ethynyl group of 5-Ethynyl-2-(methylthio)pyrimidine can readily participate in several of these transformations, allowing for the introduction of aryl, vinyl, and other organic substituents.

The Suzuki-Miyaura coupling is a widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. nih.gov While direct Suzuki-Miyaura coupling with terminal alkynes is not the standard approach, the ethynyl group of this compound can be readily converted to a variety of organoboron reagents or, more commonly, the coupling partner is an aryl or vinyl halide.

Although specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented, the reactivity of similar pyrimidine systems provides insight into the expected outcomes. For instance, 2-amino-4,6-dichloropyrimidines have been successfully subjected to Suzuki cross-coupling to introduce aryl groups. nih.gov The reaction of 5-bromopyrimidine (B23866) with arylboronic acids also proceeds efficiently. nih.gov This suggests that a 5-halo-2-(methylthio)pyrimidine precursor could be effectively arylated. Subsequently, the ethynyl group could be introduced via a Sonogashira coupling.

Alternatively, the ethynyl group can be hydroborated to form a vinylborane, which can then undergo Suzuki-Miyaura coupling. However, a more direct approach for arylation at the ethynyl position involves the Sonogashira coupling, which is often considered a complementary reaction to the Suzuki-Miyaura coupling for alkynes.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Related Pyrimidine Derivatives

| Entry | Pyrimidine Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |

| 1 | 2-Amino-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | High |

| 2 | 5-Bromopyrimidine | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | 2-Me-THF | 97 |

This table presents data from related systems to illustrate typical reaction conditions and outcomes for Suzuki-Miyaura couplings on the pyrimidine core.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. nih.gov The reaction typically proceeds with high stereoselectivity to afford the trans substituted alkene. researchgate.net In the context of this compound, the terminal alkyne can act as the unsaturated component, coupling with aryl or vinyl halides.

Table 2: General Conditions for Heck Coupling Reactions

| Entry | Alkyne/Alkene Substrate | Coupling Partner | Catalyst | Base | Solvent |

| 1 | Terminal Alkyne | Aryl Halide | Pd(OAc)₂ / PPh₃ | Et₃N | DMF |

| 2 | Alkene | Aryl Iodide | (Ph₃P)₂PdCl₂ | N-ethylpiperidine | DMF |

This table provides a general overview of typical Heck reaction conditions.

The Stille reaction is a versatile cross-coupling reaction that involves the coupling of an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by a palladium complex. mdpi.comnih.gov The reaction is known for its tolerance of a wide variety of functional groups. youtube.com The ethynyl group of this compound can be converted into an organostannane, or it can be coupled with an organostannane reagent.

More commonly, the terminal alkyne is converted to a stannylalkyne, which then participates in the Stille coupling. For example, palladium-catalyzed hydrostannation of terminal alkynes yields vinylstannanes that are excellent substrates for Stille couplings. nih.gov Although direct Stille coupling on this compound is not widely reported, the successful Stille coupling of 1-Boc-2-methylthio-dihydropyrimidines with various aryl and heteroaryl tributylstannanes highlights the amenability of the 2-methylthiopyrimidine scaffold to this type of transformation. rsc.org

Table 3: Illustrative Conditions for Stille Coupling of Related Heterocycles

| Entry | Substrate | Coupling Partner | Catalyst | Additive | Solvent |

| 1 | 1-Boc-2-methylthio-dihydropyrimidine | Aryl tributylstannane | Pd₂(dba)₃ | CuI | NMP |

| 2 | Aryl Halide | Organostannane | Pd(PPh₃)₄ | - | Toluene |

This table shows representative conditions for Stille couplings on related heterocyclic systems.

Click Chemistry Applications of the Ethynyl Group

The terminal ethynyl group of this compound is an ideal substrate for "click chemistry," a term coined by K.B. Sharpless to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. researchgate.net The most prominent example of a click reaction involving an alkyne is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that unites a terminal alkyne with an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole. nih.govresearchgate.net This reaction has found widespread application in drug discovery, materials science, and bioconjugation due to its reliability and mild reaction conditions. nih.gov

The ethynyl group of this compound can readily undergo CuAAC with a wide variety of organic azides to produce the corresponding 1-(2-(methylthio)pyrimidin-5-yl)-1H-1,2,3-triazole derivatives. The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. nih.gov The synthesis of pyrimidine analogues linked with 1,2,3-triazoles has been reported, demonstrating the utility of this reaction in creating complex heterocyclic systems. rsc.org For instance, the reaction of a terminal alkyne with an azide can be used to synthesize novel triazole-thienopyrimidine hybrids. nih.gov

Table 4: General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Component | Role | Typical Reagents |

| Alkyne | Substrate | This compound |

| Azide | Substrate | Benzyl (B1604629) azide, Phenyl azide, etc. |

| Copper(I) Source | Catalyst | CuI, CuSO₄/Sodium Ascorbate |

| Ligand (optional) | Stabilizer | TBTA, THPTA |

| Solvent | Reaction Medium | t-BuOH/H₂O, DMF, DMSO |

This table outlines a general protocol for performing a CuAAC reaction.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of "click chemistry," enabling the formation of 1,2,3-triazoles without the need for a metal catalyst. nih.gov The reaction typically involves a strained cyclooctyne (B158145) and an organic azide. While this compound is a terminal alkyne and not inherently strained, its electronic properties are crucial in the context of SPAAC. The reactivity in SPAAC is dictated by the HOMO-LUMO interactions between the alkyne and the azide. In some cases, electron-deficient azides have been shown to accelerate SPAAC with certain cyclooctynes through an inverse-electron-demand mechanism, where the reaction is driven by the interaction of the alkyne's HOMO with the azide's LUMO. nih.govscm.com

Given that this compound possesses an electron-deficient alkyne, its reactivity in SPAAC would be highly dependent on the electronic nature of the azide partner. While a standard SPAAC with a typical azide might be slow, the use of an electron-rich azide could potentially enhance the reaction rate through a normal-electron-demand pathway. Conversely, pairing it with an electron-deficient azide might lead to a less favorable reaction compared to more electron-rich alkynes. The precise kinetics would need experimental validation, but the electronic tuning of the azide partner is a key consideration for employing this compound in SPAAC.

Hydrofunctionalization Reactions (e.g., Hydrogermylation, Hydroazidation)

Hydrofunctionalization reactions involve the addition of an E-H bond across the carbon-carbon triple bond. The regioselectivity of these additions to this compound is influenced by both electronic and steric factors.

Hydrogermylation: The addition of a germane (B1219785) (Ge-H) to an alkyne, can be catalyzed by various transition metals or proceed under radical conditions. For terminal alkynes, the regioselectivity can often be controlled to yield either the α- or β-vinylgermane. Cobalt-catalyzed hydrogermylation of terminal alkynes has been shown to be highly selective for the E-(β)-isomer. chemrxiv.org Given the electron-deficient nature of the alkyne in this compound, it is expected to be a good substrate for such transformations.

Hydroazidation: The direct addition of hydrazoic acid (HN₃) or its equivalent to alkynes provides access to vinyl azides. Silver-catalyzed hydroazidation of terminal alkynes has been reported to be an efficient process. acs.org The reaction of this compound with an azide source in the presence of a suitable catalyst would be expected to yield the corresponding vinyl azide, a versatile intermediate for further functionalization, such as the synthesis of triazoles or amines.

| Reaction | Reagent/Catalyst | Potential Product | Ref. |

| Hydrogermylation | Bu₃GeH / Co₂(CO)₈ | (E)-5-(2-(tributylgermyl)vinyl)-2-(methylthio)pyrimidine | chemrxiv.org |

| Hydroazidation | TMSN₃ / Ag₂CO₃ | 5-(1-azidovinyl)-2-(methylthio)pyrimidine | acs.org |

Table 1: Potential Hydrofunctionalization Reactions of this compound

Cycloaddition Reactions Beyond Click Chemistry

The electron-deficient nature of the alkyne in this compound makes it a potential candidate for various cycloaddition reactions beyond the well-known azide-alkyne cycloaddition. These reactions are valuable for the construction of diverse heterocyclic and carbocyclic frameworks.

Diels-Alder Reaction: In a [4+2] cycloaddition, or Diels-Alder reaction, a diene reacts with a dienophile to form a six-membered ring. masterorganicchemistry.comkhanacademy.org Electron-deficient alkynes are known to act as potent dienophiles. Therefore, this compound is expected to react with electron-rich dienes to afford substituted benzene (B151609) derivatives after a potential subsequent aromatization step. The regioselectivity of the cycloaddition would be governed by the electronic and steric properties of the diene.

1,3-Dipolar Cycloaddition: Beyond azides, other 1,3-dipoles can react with the ethynyl group of this compound to form various five-membered heterocyclic rings. wikipedia.orgyoutube.comnih.govslideshare.netyoutube.com Examples of 1,3-dipoles include nitrile oxides, nitrones, and carbonyl ylides. These reactions provide a powerful tool for the synthesis of a wide array of pyrimidine-substituted heterocycles. The electron-withdrawing pyrimidine ring is expected to activate the alkyne towards these cycloadditions.

| Reaction Type | Reactant | Potential Product Class | Ref. |

| Diels-Alder | Electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene) | Substituted phenylpyrimidine | masterorganicchemistry.com |

| 1,3-Dipolar Cycloaddition | Nitrile oxide (e.g., benzonitrile (B105546) oxide) | Isoxazolylpyrimidine | wikipedia.org |

| 1,3-Dipolar Cycloaddition | Nitrone (e.g., C-phenyl-N-methylnitrone) | Isoxazolinylpyrimidine | youtube.com |

Table 2: Potential Cycloaddition Reactions of this compound

Reactivity of the Methylthio Group

The 2-methylthio group on the pyrimidine ring is another key site for chemical modification. Its reactivity is primarily characterized by oxidation and nucleophilic displacement reactions.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom of the methylthio group can be readily oxidized to the corresponding sulfoxide (B87167) and sulfone. These transformations are significant as they can modulate the electronic properties and biological activity of the molecule. The resulting sulfoxides and sulfones are also valuable intermediates for further synthetic manipulations, particularly as leaving groups in nucleophilic substitution reactions. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions determining the extent of oxidation. acsgcipr.orgorganic-chemistry.orgorganic-chemistry.orgjsynthchem.com

| Product | Reagent | Conditions | Ref. |

| 5-Ethynyl-2-(methylsulfinyl)pyrimidine (Sulfoxide) | Hydrogen Peroxide (H₂O₂) | Acetic Acid, rt | organic-chemistry.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | CH₂Cl₂, rt | organic-chemistry.org | |

| 5-Ethynyl-2-(methylsulfonyl)pyrimidine (Sulfone) | Hydrogen Peroxide (H₂O₂) (excess) | Niobium carbide catalyst | organic-chemistry.org |

| Potassium permanganate (B83412) (KMnO₄) | Acetone, rt | organic-chemistry.org |

Table 3: Oxidation of the Methylthio Group

Nucleophilic Displacement Reactions of the Methylthio Group

The 2-methylthio group, and more so its oxidized sulfoxide and sulfone derivatives, can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyrimidine ring facilitates attack by nucleophiles at the C2 position. A wide range of nucleophiles, including amines and alkoxides, can displace the methylthio group or its oxidized congeners. nih.govkoreascience.kr This reactivity is fundamental for the introduction of diverse substituents at this position, enabling the synthesis of a large library of derivatives.

| Nucleophile | Reagent | Product | Ref. | | --- | --- | --- | | Amines | R-NH₂ (e.g., Butylamine) | 5-Ethynyl-N-butylpyrimidin-2-amine | nih.gov | | | Cyclic secondary amines (e.g., Piperidine) | 5-Ethynyl-2-(piperidin-1-yl)pyrimidine | koreascience.kr | | Alkoxides | NaOR (e.g., Sodium methoxide) | 5-Ethynyl-2-methoxypyrimidine | nih.gov |

Table 4: Nucleophilic Displacement of the 2-Methylthio Group

Electrophilic Activation of the Methylthio Group

The sulfur atom of the methylthio group is nucleophilic and can react with electrophiles. This reaction leads to the formation of a sulfonium (B1226848) salt, which significantly enhances the leaving group ability of the methylthio moiety. libretexts.org The activation of thioethers in this manner is a common strategy to facilitate nucleophilic substitution reactions that might be sluggish with the unactivated thioether. acsgcipr.orgacsgcipr.org For instance, reaction of this compound with an alkylating agent like methyl iodide would generate a dimethylsulfonium salt. This salt would be highly susceptible to displacement by a wide range of nucleophiles, providing an alternative and often more efficient route to 2-substituted pyrimidines compared to the direct displacement of the methylthio group.

Reactivity of the Pyrimidine Core

The pyrimidine ring is an electron-deficient heteroaromatic system, which makes it susceptible to nucleophilic attack. The presence of the methylthio group at the C2 position and the ethynyl group at the C5 position further modulates this reactivity.

Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine Ring

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing the pyrimidine ring. In the context of this compound, the methylthio group at the C2 position can act as a leaving group, although it is generally less reactive than halogens or sulfonyl groups in similar positions. nih.gov

Studies on related 2-(methylthio)pyrimidine (B2922345) systems have shown that the methylthio group can be displaced by various nucleophiles, albeit often requiring more forcing conditions compared to their chloro- or sulfonyl- counterparts. For instance, the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with an excess of sodium methoxide (B1231860) resulted in the displacement of the methylthio group to yield the corresponding 2,4-dimethoxy derivative. rsc.org This indicates that under certain conditions, the methylthio group is indeed a viable leaving group.

The reaction of 2-(methylthio)pyrimidines with amines can lead to the formation of 2-aminopyrimidines. While direct SNAr reactions on this compound with amines are not extensively documented, related transformations on other pyrimidine systems provide insight. For example, the reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with various anilines proceeds under microwave conditions to yield 2-anilinopyrimidines. europeanscience.org It is anticipated that similar reactions with this compound would require elevated temperatures or the use of a catalyst to facilitate the displacement of the less reactive methylthio group. The general reactivity of amines as nucleophiles follows the trend of secondary amines being more nucleophilic than primary amines. masterorganicchemistry.com

| Nucleophile | Substrate | Conditions | Product | Yield (%) | Reference |

| Dimethylamine | Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | N/A | Ethyl 4-(dimethylamino)-2-methylthiopyrimidine-5-carboxylate | N/A | rsc.org |

| Sodium Phenoxide | Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | N/A | Ethyl 4-phenoxy-2-methylthiopyrimidine-5-carboxylate | N/A | rsc.org |

| Sodium Thiophenoxide | Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | N/A | Ethyl 4-(phenylthio)-2-methylthiopyrimidine-5-carboxylate | N/A | rsc.org |

| Sodium Cyanide | Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethyl sulfoxide | Ethyl 2,4-bis(methylthio)pyrimidine-5-carboxylate | N/A | rsc.org |

Regioselective Functionalization of the Pyrimidine Nitrogen Atoms

The nitrogen atoms of the pyrimidine ring are nucleophilic and can undergo reactions such as alkylation and arylation. The regioselectivity of these reactions is influenced by both electronic and steric factors. In 2-substituted pyrimidines, functionalization can occur at either the N1 or N3 position.

A study on the N-alkylation of 2-benzylthiopyrimidine derivatives demonstrated that reaction with benzyl halides in the presence of a base leads to N-substituted products. researchgate.net This suggests that this compound could similarly undergo N-alkylation. The use of different bases and solvents can influence the regioselectivity of these reactions. For instance, in the alkylation of 2-amino-6-methylpyrimidin-4-one, the choice of solvent was shown to direct the alkylation to either the N1 or N3 position. neliti.com

N-arylation of pyrimidines can be achieved using methods like the Chan-Lam coupling, which typically employs a copper catalyst and an arylboronic acid. nih.gov This methodology has been successfully applied to a range of N-heterocycles, and it is plausible that this compound could be N-arylated under similar conditions. The regioselectivity would likely be influenced by the steric hindrance around the nitrogen atoms.

| Reagent | Substrate | Conditions | Product | Yield (%) | Reference |

| Benzyl Halides | 2-Thiopyrimidines | Base | N-alkylated/arylated-2-thiobenzylpyrimidines | N/A | researchgate.net |

| Alkyl Halides | 2-Amino-6-methylpyrimidin-4-one | Absolute alcohol | Mixture of N3- and O4-alkyl products | N/A | europeanscience.org |

| Arylboronic Acids | N-Heterocycles | Cu(OTf)2 | N-Aryl heterocycles | N/A | nih.gov |

Ring-Opening and Ring-Transformation Reactions

The pyrimidine ring, particularly when activated by certain substituents, can undergo ring-opening and subsequent transformation into other heterocyclic systems. The presence of the ethynyl group at the C5 position of this compound provides a unique handle for such reactions.

While specific ring-opening reactions for this compound are not detailed in the available literature, studies on analogous compounds offer valuable insights. For example, the reaction of 4-chloro-2-phenylpyrimidine (B179847) with amide ions can lead to a ring-opening via cleavage of the C(5)-C(6) bond, forming an intermediary l-amino-4-ethynyl-diazabutadiene derivative, which can then recyclize. rsc.org This suggests that the ethynyl group can actively participate in the stabilization of intermediates formed during ring-opening processes.

Furthermore, pyrimidines can be transformed into other heterocycles like pyridines. The conversion of pyrimidine itself into 5-ethyl-2-methylpyridine (B142974) has been reported under high temperature and pressure with aqueous methylamine (B109427) or ammonia. More relevant to the target molecule, the reaction of N-methylpyrimidinium salts with carbanions derived from active methylene (B1212753) compounds can lead to the formation of substituted pyridines. rsc.org These transformations often involve a nucleophilic attack on the pyrimidine ring, followed by ring-opening and recyclization. The ethynyl group in this compound could potentially influence the course of such reactions, possibly leading to novel pyridine (B92270) structures.

| Reactant(s) | Substrate | Conditions | Product | Reference |

| Amide ion | 4-Chloro-2-phenylpyrimidine | Liquid ammonia | s-Triazine derivative | rsc.org |

| Diethyl malonate carbanion | 1-Methylpyrimidinium sulfate | N/A | 1,2-Dihydro-2-oxonicotinic acid | rsc.org |

| Malonodinitrile carbanion | 1-Methyl-4-phenylpyrimidinium iodide | N/A | 2-Amino-3-cyano-6-phenylpyridine | rsc.org |

Derivatization Strategies and Synthesis of Analogues from 5 Ethynyl 2 Methylthio Pyrimidine

Design Principles for Diverse Chemical Libraries

The creation of diverse chemical libraries from a starting scaffold like 5-ethynyl-2-(methylthio)pyrimidine is guided by the principles of diversity-oriented synthesis (DOS). nih.govrsc.org The primary goal of DOS is to efficiently generate a collection of structurally diverse small molecules. nih.govrsc.org This can be achieved through several strategies, including reagent-based and substrate-based approaches. nih.gov For a molecule like this compound, these principles can be applied to systematically explore chemical space.

A key strategy is the use of "privileged substructures," which are molecular frameworks known to bind to multiple biological targets. researchgate.netnih.gov The pyrimidine (B1678525) core itself is considered a privileged scaffold, as it is a component of many natural products and approved drugs. nih.gov By using this compound as a starting point, chemists can build upon this privileged core to create libraries of polyheterocyclic compounds with potential biological relevance. researchgate.netnih.gov

The design of these libraries often involves a "build-couple-pair" strategy. cam.ac.uk In the context of this compound, the "build" phase involves the initial scaffold. The "couple" and "pair" phases would involve sequential reactions at the ethynyl (B1212043) and methylthio groups to introduce diversity. For instance, the ethynyl group can undergo a variety of coupling reactions, such as the Sonogashira coupling, to introduce a wide range of substituents. rsc.org Simultaneously or sequentially, the methylthio group can be oxidized and substituted with various nucleophiles to further expand the library's diversity.

Furthermore, the design can incorporate strategies that lead to skeletal diversity, where the core ring structure is altered. nih.gov Tandem cyclization reactions starting from ortho-alkynylpyrimidine derivatives can lead to the formation of various fused heterocyclic systems. researchgate.netnih.gov This approach allows for the creation of compounds with different ring topologies and orientations, significantly increasing the structural diversity of the library. researchgate.net The ultimate aim is to generate libraries that cover a broad region of chemical space, increasing the probability of identifying molecules with desired biological activities. researchgate.net

Synthetic Routes to Fused Pyrimidine Systems

The this compound scaffold is a valuable precursor for the synthesis of various fused pyrimidine systems. These fused rings are of significant interest due to their presence in many biologically active molecules.

Pyrrolo[2,3-d]pyrimidine Derivatives

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, also known as 7-deazapurines, can be achieved through various synthetic strategies. nih.gov One common approach involves the Michael addition of a functionalized nitroalkene to the C5 position of a 6-aminopyrimidine derivative, followed by a reductive cyclization, such as a Nef reaction. nih.gov The resulting pyrrolo[2,3-d]pyrimidine can then be further modified. For instance, the thioalkyl group at the C2 position can be displaced by various amines after an oxidation step to the corresponding sulfone. nih.gov

Another strategy involves multicomponent reactions. For example, a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives can yield polyfunctionalized pyrrolo[2,3-d]pyrimidines. nih.gov This method is advantageous due to its simplicity, high yields, and mild reaction conditions. nih.gov

Furthermore, new pyrrolo[2,3-d]pyrimidines with heteroaryl substitutions at the 5th position linked through a sulfur atom have been synthesized, demonstrating the versatility of this scaffold in creating compounds with potential anticancer activity. researchgate.net Optimized Buchwald-Hartwig C-N cross-coupling reactions have also been employed in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives that act as tyrosine kinase inhibitors. cam.ac.uk

A novel synthetic method for a specific pyrrolo[2,3-d]pyrimidine derivative, 3-{(3R, 4R)-4-methyl-(7H-pyrrolo[2,3-d] pyrimidin-4-yl)-amino}-piperidin-1-yl)-3-oxo-propionitrile, involves the reaction of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with a substituted piperidine (B6355638) derivative. chemrxiv.org

Pyrido[2,3-d]pyrimidine (B1209978) Derivatives

The synthesis of pyrido[2,3-d]pyrimidine derivatives can be accomplished through several routes, often involving the construction of the pyridine (B92270) ring onto a pre-existing pyrimidine core. rsc.org A common method involves the condensation of 4-aminopyrimidine-5-carboxaldehydes with compounds containing an active methylene (B1212753) group, such as substituted acetates. rsc.org The methylthio group of the resulting pyrimidinopyridone can be oxidized to a sulfone, which can then be displaced to introduce further diversity. rsc.org

Microwave-assisted cyclocondensation of an α,β-unsaturated ester, an amidine, and malononitrile (B47326) or cyanoacetate (B8463686) provides a one-step synthesis of pyrido[2,3-d]pyrimidines. rsc.org Another approach starts with the reaction of 2,4,6-triaminopyrimidine (B127396) with the sodium salt of nitromalonaldehyde (B3023284) to form 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine, which can be subsequently reduced and further functionalized. rsc.orgmdpi.com

Furopyrimidine Derivatives

Furopyrimidine derivatives can be synthesized by constructing either the furan (B31954) ring onto a pyrimidine precursor or the pyrimidine ring onto a furan precursor. cijournal.runih.gov There are three main isomers: furo[2,3-d]pyrimidine (B11772683), furo[3,2-d]pyrimidine, and furo[3,4-d]pyrimidine. cijournal.runih.gov

One synthetic approach to furo[2,3-d]pyrimidines involves the reaction of 2-aminofuran-3-carbonitrile (B147697) derivatives with formamide. cijournal.ru Alternatively, the reaction of alkyl 3-bromo-3-nitroacrylates with substituted pyrimidines can yield furo[2,3-d]pyrimidine carboxylates. nih.gov For the synthesis of furo[3,4-d]pyrimidines, heating alkynyl pyrimidines with a carbaldehyde group at the 5-position in the presence of a base can lead to regioselective cyclization. nih.gov

Development of Small Molecule Modulators Based on Pyrimidine Scaffolds

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous small molecule modulators of biological targets, particularly protein kinases. The development of kinase inhibitors has revolutionized the treatment of various diseases, most notably cancer. The structural versatility of the pyrimidine core allows for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties. This compound represents a valuable starting material for the synthesis of such modulators, with the ethynyl group serving as a versatile handle for further functionalization via reactions like the Sonogashira coupling. organic-chemistry.orgnih.govnih.gov

A prominent class of pyrimidine-based kinase inhibitors is the pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.netnih.govrsc.org These fused heterocyclic systems have been successfully developed as inhibitors of a range of kinases, including cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and B-Raf. The synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold typically involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its synthetic equivalent.

A hypothetical synthetic route to a pyrazolo[1,5-a]pyrimidine-based kinase inhibitor starting from this compound could involve the following key transformations:

Modification of the Ethynyl Group: The terminal alkyne of this compound can be hydrated to form a methyl ketone, a classic β-dicarbonyl precursor. Alternatively, it could undergo a Sonogashira coupling with a suitable partner to introduce further diversity.

Cyclization: The resulting pyrimidine derivative bearing a β-dicarbonyl equivalent at the 5-position can then be reacted with a substituted 5-aminopyrazole under acidic or basic conditions to facilitate the cyclization and formation of the pyrazolo[1,5-a]pyrimidine core.

Further Derivatization: The 2-(methylthio) group can be displaced by various amines through nucleophilic aromatic substitution to introduce substituents that can modulate the inhibitor's potency and selectivity for the target kinase.

The following table provides examples of pyrimidine-based small molecule modulators, illustrating the diversity of kinases that can be targeted and the potential for developing novel inhibitors from precursors like this compound.

| Compound Class | Target Kinase(s) | Reported Activity/Significance |

| Pyrazolo[1,5-a]pyrimidines | CDK, EGFR, B-Raf, MEK | Potent and selective inhibition of various cancer-related kinases. nih.govrsc.org |

| 2,4-Diaminopyrimidines | Aurora Kinases, Polo-like Kinases | Inhibition of cell cycle progression in cancer cells. |

| Thienopyrimidines | EGFR | Overcoming drug resistance in non-small cell lung cancer. |

Role As a Synthetic Intermediate and Building Block in Complex Molecular Architectures

Precursor in Natural Product Synthesis

While direct applications of 5-Ethynyl-2-(methylthio)pyrimidine in the total synthesis of natural products are not extensively documented, its structural motifs suggest significant potential. The pyrimidine (B1678525) ring is a core component of many bioactive natural compounds, including the antibiotic bacimethrin. The value of this building block lies in the strategic utility of its ethynyl (B1212043) group for late-stage functionalization.

The terminal alkyne allows for the application of powerful carbon-carbon bond-forming reactions such as the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings. These reactions enable the introduction of complex carbon frameworks onto the pyrimidine scaffold at a late stage of a synthetic sequence, a strategy that is highly desirable for creating analogues of a natural product target. Furthermore, the alkyne is a key functional group for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which can be used to conjugate the pyrimidine core to other molecules with high efficiency and under mild conditions.

The 2-(methylthio) group also serves as a versatile synthetic handle. It can be displaced by a variety of nucleophiles or oxidized to the corresponding sulfoxide (B87167) or sulfone, which are more reactive leaving groups. This allows for the introduction of diverse substituents at the 2-position, further expanding the molecular complexity that can be built from this precursor.

Component in Polymer and Supramolecular Chemistry

The rigid, planar structure of the pyrimidine ring combined with the linear geometry of the ethynyl group makes this compound an attractive monomer for the synthesis of advanced polymers and a building block for supramolecular assemblies.

In polymer chemistry, alkynyl-substituted aromatic compounds are precursors to conjugated polymers, which are of great interest for their electronic and optical properties. The Sonogashira coupling polymerization of dihalo-aromatics with diethynyl-aromatics is a standard method for creating poly(arylene ethynylene)s (PAEs). This compound can be used as a monomer in such polymerizations, either as a mono-alkyne to cap a polymer chain or, after conversion to a di-functionalized monomer, to be incorporated into the polymer backbone. The presence of the pyrimidine ring and the methylthio group within the polymer can be used to fine-tune properties such as solubility, thermal stability, and electronic characteristics. Modified oligonucleotides, which are sequence-specific polymers, have been synthesized using 5-alkynylpyrimidine phosphoramidites, highlighting the compatibility of this scaffold with polymer synthesis. nih.gov

In supramolecular chemistry, the pyrimidine core can participate in non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions are the driving forces for self-assembly processes that lead to the formation of highly ordered, large-scale structures like fibers, gels, and liquid crystals. For instance, derivatives of 1,2,4-triazolo[1,5-a]pyrimidine have been shown to self-assemble into supramolecular microfibers with light-emitting properties. mdpi.com The defined geometry of this compound makes it a candidate for designing molecules that can self-assemble into functional supramolecular materials.

Enabling Agent for Probe Development in Chemical Biology

The 5-ethynylpyrimidine (B139185) scaffold is a cornerstone of modern chemical biology, primarily due to its central role in the widely used cell proliferation probe, 5-Ethynyl-2'-deoxyuridine (B1671113) (EdU). EdU is an analogue of the natural nucleoside thymidine (B127349) and is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The crucial feature of EdU is its 5-ethynyl group. This terminal alkyne serves as a bioorthogonal handle, meaning it is chemically inert within the biological system but can be specifically reacted with an exogenous partner.

Following its incorporation into DNA, the ethynyl group can be covalently labeled through the CuAAC "click" reaction with a fluorescently tagged azide (B81097) molecule. This highly efficient and specific reaction allows for the visualization of cells that have undergone DNA replication, providing a powerful tool to study cell division, tissue growth, and cancer biology.

As a core structure, this compound serves as an essential precursor for synthesizing EdU and other related nucleoside probes. Beyond this, the compound itself represents a scaffold for the development of new chemical probes. By modifying the 2-(methylthio) position and using the ethynyl group as a click handle, researchers can design probes to target other cellular macromolecules or processes, significantly expanding the toolkit available for chemical biology research. The indole (B1671886) scaffold, another heterocyclic structure, has been widely used to develop a variety of fluorogenic probes for detecting different biological analytes. rsc.org

Scaffold for Combinatorial Chemistry and High-Throughput Synthesis

Combinatorial chemistry aims to rapidly generate large collections of related compounds, known as libraries, which can then be screened for biological activity in a high-throughput fashion. ijpsr.com A key element for successful combinatorial synthesis is the use of a central scaffold that allows for the attachment of diverse chemical functionalities at multiple, orthogonally reactive sites.

This compound is an ideal scaffold for this purpose due to its two distinct and versatile reactive handles:

The Ethynyl Group: This alkyne can undergo a range of robust reactions, most notably Sonogashira couplings to introduce aryl or vinyl substituents, and CuAAC (click chemistry) to introduce a vast array of azide-containing building blocks.

The 2-(Methylthio) Group: This group can be readily displaced by various nucleophiles, such as amines, alcohols, and thiols, allowing for the introduction of another point of diversity. The reactivity can be enhanced by oxidation to the corresponding methylsulfinyl or methylsulfonyl group, making displacement even more facile.

The orthogonal nature of these two functional groups means that one can be reacted selectively in the presence of the other. For example, a library of compounds could be generated by first performing a Sonogashira coupling on the ethynyl group with a set of aryl halides, followed by nucleophilic displacement of the methylthio group with a library of amines. This two-step process, starting from a single scaffold, can produce a large and structurally diverse library of compounds for drug discovery programs. The pyrimidine scaffold is frequently used in the generation of compound libraries targeting protein kinases and other important drug targets. nih.govacs.org

Advanced Spectroscopic and Structural Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-Ethynyl-2-(methylthio)pyrimidine in solution. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the proton and carbon framework can be assembled.

1H NMR and 13C NMR

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the chemical environment of each unique proton and carbon atom in the molecule.

In the ¹H NMR spectrum, the protons of the pyrimidine (B1678525) ring typically appear as distinct signals in the aromatic region. The ethynyl (B1212043) proton gives rise to a characteristic singlet, while the methylthio group protons also produce a singlet.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each carbon atom. The quaternary carbons of the ethynyl group and the pyrimidine ring, as well as the carbons of the methylthio group, can be identified.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Pyrimidine Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 4-(cyclopropylethynyl)-2-(methylthio)pyrimidine | 8.38 (d, J = 5.1 Hz, 1H), 6.89 (d, J = 5.1 Hz, 1H), 2.53 (s, 3H), 1.53–1.39 (m, 1H), 0.93 (ddq, J = 10.1, 4.9, 2.3 Hz, 4H) | 172.6, 156.4, 151.0, 118.0, 99.7, 74.0, 13.8, 8.9 |

| 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | Varies | Varies |

Data for illustrative purposes, actual values for this compound may differ. Data sourced from rsc.orgchemicalbook.com.

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms within the molecule. researchgate.netcolumbia.eduyoutube.com

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the pyrimidine ring. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons. researchgate.netcolumbia.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds (and sometimes four in conjugated systems). researchgate.netcolumbia.eduyoutube.com This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton by connecting different spin systems.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis. sapub.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound, confirming its identity. For instance, the calculated exact mass of a related compound, 4-(cyclopropylethynyl)-2-(methylthio)pyrimidine, is used to confirm its synthesis. rsc.org The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. sapub.org

Table 2: HRMS Data for a Related Pyrimidine Derivative

| Compound | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |

| 4-(cyclopropylethynyl)-2-(methylthio)pyrimidine | 191.0565 | 191.0638 |

Data sourced from rsc.org.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is employed to identify the functional groups present in this compound. mdpi.com

Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for the C-H stretching of the pyrimidine ring and the methyl group, the C≡C stretching of the ethynyl group, and the C-S stretching of the methylthio group.

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR and is particularly useful for identifying the symmetric vibrations and non-polar bonds, such as the C≡C bond. mdpi.comresearchgate.net

Table 3: Key Vibrational Frequencies for Functional Groups in Pyrimidine Derivatives

| Functional Group | IR (cm⁻¹) | Raman (cm⁻¹) |

| C-H (aromatic) | ~3100-3000 | ~3100-3000 |

| C≡C-H (stretch) | ~3300 | ~3300 |

| C≡C (stretch) | ~2150-2100 | ~2150-2100 |

| C-S (stretch) | ~700-600 | ~700-600 |

Approximate ranges, specific values for this compound may vary. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. This technique can yield a three-dimensional model of the molecule, revealing bond lengths, bond angles, and intermolecular interactions. For related thiazolo[4,5-d]pyrimidine (B1250722) derivatives, single-crystal X-ray diffraction has been used to confirm their 3D structures. mdpi.com This level of detail is crucial for understanding the molecule's conformation and how it packs in a crystal lattice.

Unable to Generate Article Due to Lack of Specific Research Data

Subject: Inability to Generate Requested Article on "this compound"

We are writing to inform you that we are unable to generate the requested article focusing on the "" of the chemical compound “this compound.”

A thorough and extensive search of scientific literature and databases was conducted to find detailed research findings and data specifically pertaining to the use of advanced spectroscopic probes for the real-time monitoring of reactions involving "this compound." Our search included inquiries into in-situ spectroscopic analysis, reaction kinetics, and mechanistic studies related to this specific compound.

The search results did not yield any published studies, data tables, or detailed research findings that would meet the requirements of the requested article outline, particularly for section "6.5. Advanced Spectroscopic Probes for Reaction Monitoring." The available information is generally limited to basic characterization data of the compound itself or its use as a building block in the synthesis of other molecules, without providing insights into the real-time monitoring of its chemical transformations.

Given the strict instruction to focus solely on "this compound" and to provide scientifically accurate content based on existing research, we cannot generate an article that would be speculative or based on analogous but different chemical systems. To do so would not meet the required standards of quality and accuracy.

Therefore, due to the absence of specific, detailed, and verifiable research data on this particular topic in the public domain, we cannot fulfill your request at this time. We apologize for any inconvenience this may cause.

Computational and Theoretical Investigations of 5 Ethynyl 2 Methylthio Pyrimidine

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. For 5-Ethynyl-2-(methylthio)pyrimidine, computational methods provide a powerful lens to probe these characteristics.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. jchemrev.com By calculating the electron density, DFT can predict molecular geometries, energies, and other electronic parameters. jchemrev.com For pyrimidine (B1678525) derivatives, DFT calculations, often at the B3LYP/6-31G++(d,p) level of theory, have been successfully employed to replicate structural and geometric parameters. nih.gov

Table 1: Exemplary DFT-Calculated Parameters for a Pyrimidine Derivative

| Parameter | Calculated Value |

| Total Energy | -XXX.XXXX Hartree |

| Dipole Moment | X.XX Debye |

| C5-C≡C Bond Length | ~1.20 Å |

| C2-S Bond Length | ~1.75 Å |

| S-CH3 Bond Length | ~1.80 Å |

Note: The values in this table are hypothetical and serve as an example of the type of data obtained from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity. mdpi.com

For this compound, the FMO analysis would reveal the distribution of electron density. The HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the sulfur atom of the methylthio group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the pyrimidine ring and the electron-withdrawing ethynyl (B1212043) group, suggesting these are the probable sites for nucleophilic attack.

Table 2: Hypothetical FMO Properties of this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -X.XX | Localized on the pyrimidine ring and sulfur atom. |

| LUMO | -Y.YY | Distributed over the pyrimidine ring and ethynyl group. |

| HOMO-LUMO Gap | Z.ZZ | Indicates the chemical reactivity and kinetic stability. |

Note: The energy values are hypothetical and illustrative.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies. For pyrimidine derivatives, computational studies have been used to understand the mechanisms of their synthesis and biological activity. nih.gov

For this compound, computational modeling could be used to investigate its synthesis, for instance, through a Sonogashira coupling reaction to introduce the ethynyl group. The model would detail the energetics of the catalytic cycle, including oxidative addition, substrate coordination, and reductive elimination steps. Furthermore, if this compound acts as an enzyme inhibitor, modeling could elucidate the mechanism of covalent bond formation with a target residue, a common mechanism for pyrimidine-based inhibitors.

Molecular Dynamics Simulations for Conformational Studies

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is essential for understanding their conformational flexibility and interactions with biological macromolecules. mdpi.com MD simulations have been widely applied to study the stability of protein-ligand complexes involving pyrimidine derivatives. nih.govnih.gov

An MD simulation of this compound, either in a solvent or within a protein binding site, would reveal the accessible conformations of the molecule. Key analyses would include the root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. The simulations would likely show that the pyrimidine core is relatively rigid, while the ethynyl and methylthio groups may exhibit some rotational freedom. Understanding these dynamics is crucial as the conformational preferences of a ligand can significantly impact its binding affinity to a target protein. mdpi.com

Structure-Activity Relationship (SAR) Insights via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods play a significant role in establishing these relationships by correlating molecular descriptors with activity data. For pyrimidine derivatives, SAR studies have been instrumental in optimizing their potency as enzyme inhibitors. nih.govnih.govacs.orgrsc.org

For this compound, a computational SAR study would involve generating a series of virtual analogs by modifying the substituents at the 2 and 5 positions of the pyrimidine ring. For each analog, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated. These descriptors would then be correlated with their predicted biological activity (e.g., binding affinity to a specific kinase) using quantitative structure-activity relationship (QSAR) models. Such studies could reveal that the ethynyl group at the 5-position is crucial for activity, potentially by forming key interactions within a hydrophobic pocket of the target protein. acs.org The methylthio group at the 2-position might influence solubility and electronic properties. nih.gov

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand binding. nih.govnih.govmdpi.com Pyrimidine derivatives are often designed as kinase inhibitors, and docking studies have been pivotal in understanding their interactions with the ATP-binding site of various kinases. nih.govnih.gov

A molecular docking study of this compound into the active site of a relevant kinase, for example, a cyclin-dependent kinase (CDK), would likely show that the pyrimidine core forms hydrogen bonds with the hinge region of the kinase, a canonical interaction for this class of inhibitors. nih.gov The ethynyl group would likely extend into a hydrophobic pocket, while the methylthio group could be solvent-exposed or make van der Waals contacts with nearby residues. The docking score would provide an estimate of the binding affinity.

Table 3: Illustrative Molecular Docking Results for this compound with a Kinase

| Parameter | Result |

| Target Protein | Cyclin-Dependent Kinase 2 (CDK2) |

| Binding Site | ATP-binding pocket |

| Docking Score (kcal/mol) | -X.X |

| Key Interacting Residues | LEU83, GLU81, PHE80 |

| Type of Interactions | Hydrogen bonds with the hinge region, hydrophobic interactions with the ethynyl group. |

Note: The presented results are hypothetical and for illustrative purposes.

Ligand Binding Site Analysis

No available data identifying or characterizing the specific amino acid residues or binding pockets of any protein target that interacts with this compound.

Prediction of Binding Affinity and Interaction Modes

No published computational predictions (e.g., binding energy values in kcal/mol, dissociation constants) or descriptions of interaction modes (e.g., hydrogen bonds, hydrophobic interactions) for this compound with any biological target.

Specific Enzyme Interaction Mechanisms (e.g., Dihydropyrimidine (B8664642) Dehydrogenase Inactivation)

No research exists in the available literature detailing the mechanism by which this compound might interact with or inactivate dihydropyrimidine dehydrogenase or any other enzyme.

Emerging Applications in Chemical Biology and Advanced Materials Science

Design of Biological Probes and Tags

The precise labeling and tracking of biomolecules within their native environments is a fundamental goal in chemical biology. The structure of 5-Ethynyl-2-(methylthio)pyrimidine, specifically its terminal alkyne (ethynyl group), makes it an ideal candidate for bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes. mdpi.comnih.gov

Fluorescent Imaging Applications

The ethynyl (B1212043) group on the pyrimidine (B1678525) ring serves as a versatile chemical handle for "click" reactions, most notably the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC). nih.govnih.gov This reaction allows for the covalent attachment of a reporter molecule, such as a fluorophore, to the pyrimidine scaffold.

A well-established parallel is the use of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a thymidine (B127349) analog, for labeling newly synthesized DNA in proliferating cells. tocris.comnih.gov EdU is incorporated into DNA during replication, and its ethynyl group is then available to react with an azide-modified fluorescent probe. nih.gov This method is highly sensitive and avoids the harsh DNA denaturation steps required for older techniques like BrdU labeling. nih.gov

Similarly, this compound can be envisioned as a core structure for creating novel fluorescent probes. By attaching it to a molecule that targets a specific protein or cellular structure, the ethynyl group can be used to "click" on a fluorescent dye for imaging purposes. This strategy offers a modular approach to probe design, where the targeting moiety and the fluorescent tag can be independently optimized. The bioorthogonal nature of the click reaction ensures that the labeling is highly specific and occurs with high efficiency under biological conditions. mdpi.comethz.ch

Functional Materials Development

The field of materials science continuously seeks new organic molecules with unique electronic and optical properties. Pyrimidine derivatives, in general, are being extensively investigated for their potential in creating advanced functional materials due to their distinct physicochemical attributes. nih.govresearchgate.net

Organic Semiconductors and Optoelectronic Materials

Pyrimidine is an electron-deficient heterocycle, a property that is highly desirable in the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic semiconductors. researchgate.net The incorporation of a pyrimidine ring into a larger π-conjugated system can tune the material's electronic and photophysical properties. researchgate.net

Aryl- and arylethynyl-pyrimidines have been studied for their luminescent properties, exhibiting emissions across the visible spectrum. researchgate.net The ethynyl linkage provides a rigid and linear connector that extends the π-conjugation, which is crucial for achieving desired optical and electronic characteristics. The structure of this compound fits this design principle. The ethynyl group offers a point for polymerization or for extending the conjugated system through coupling reactions, such as Sonogashira coupling. researchgate.net This allows for the synthesis of well-defined oligomers and polymers where the electronic properties can be systematically modified. The methylthio group can also be used to further modulate the electronic nature of the molecule. This makes this compound a promising, though not yet fully explored, building block for creating novel organic materials for optoelectronic applications.

Enzyme Inhibitor Design and Mechanism-Based Studies

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. nih.govnih.gov Its ability to form key hydrogen bonds with protein targets makes it an effective hinge-binding motif for kinase inhibitors. acs.org The specific substitution pattern of this compound makes it relevant to several important therapeutic targets.

Epidermal Growth Factor Receptor (EGFR) Inhibitor Scaffolds

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when dysregulated, is a key driver in many cancers. nih.gov Pyrimidine-based molecules have been central to the development of EGFR inhibitors. nih.gov A series of 5-(methylthio)pyrimidine (B78358) derivatives were discovered as potent and selective inhibitors of EGFR mutants, particularly the L858R/T790M double mutant that confers resistance to first-generation inhibitors. nih.gov

These compounds were developed using a structure-based design approach, building upon existing inhibitors like WZ4002 and CO1686. nih.gov The 5-(methylthio)pyrimidine core serves as a key structural element that fits into the ATP-binding site of the EGFR kinase domain. Research has shown that derivatives with this scaffold can achieve sub-nanomolar inhibitory concentrations (IC₅₀) against the mutant EGFR while showing significantly less activity against the wild-type (WT) form, suggesting a favorable therapeutic window. nih.gov

Table 1: Inhibitory Activity of 5-(Methylthio)pyrimidine Derivatives against EGFR Kinases

| Compound | EGFR (L858R/T790M) IC₅₀ (nM) | EGFR (WT) IC₅₀ (nM) | Selectivity Ratio (WT/Mutant) |

|---|---|---|---|

| Derivative A | < 1 | > 100 | > 100 |

| Derivative B | 1.5 | 250 | 167 |

| Derivative C | 0.8 | 150 | 188 |

This table presents a generalized representation of data found in studies on 5-(methylthio)pyrimidine derivatives as EGFR inhibitors. nih.gov

The ethynyl group at the 5-position of this compound offers a valuable vector for modification. This position can be functionalized to introduce groups that form covalent bonds with specific residues in the kinase active site (e.g., a nearby cysteine), leading to irreversible inhibition, a strategy employed by second-generation EGFR inhibitors. nih.gov

Gankyrin Binding Strategies

Gankyrin is an oncoprotein that is overexpressed in numerous cancers and plays a role in cell proliferation and tumor development by facilitating the degradation of tumor suppressor proteins like p53 and Rb. nih.govnih.gov Targeting the protein-protein interactions mediated by Gankyrin is a promising therapeutic strategy.

Recent studies have identified the 2,5-substituted pyrimidine scaffold as a novel and effective framework for designing small-molecule binders of Gankyrin. nih.gov A high-throughput virtual screen followed by chemical synthesis and biological evaluation led to the discovery of compounds that bind to Gankyrin and exhibit antiproliferative activity in cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). nih.gov

The structure of this compound perfectly aligns with this 2,5-substituted pyrimidine scaffold. The methylthio group at the 2-position and the ethynyl group at the 5-position provide the necessary substitution pattern. Research on related compounds demonstrated that modifications at these positions are critical for optimizing both binding affinity to Gankyrin and cellular activity. nih.gov

Table 2: Antiproliferative Activity of 2,5-Substituted Pyrimidine Gankyrin Binders

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound 188 | MCF7 | 15.6 |

| Compound 193 | A549 | 10.4 |

Data derived from studies on 2,5-pyrimidine scaffolds as Gankyrin binders. nih.gov

These findings suggest that this compound is a highly relevant starting point for developing potent and selective Gankyrin inhibitors. The ethynyl group, in particular, can be elaborated to explore interactions with specific pockets on the Gankyrin protein surface, potentially leading to inhibitors with improved potency and drug-like properties.

Development of Protein-Protein Interaction Modulators

The strategic design of molecules that can modulate protein-protein interactions (PPIs) represents a significant and challenging frontier in chemical biology and drug discovery. These interactions are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases. Consequently, small molecules that can either inhibit or stabilize PPIs are of immense therapeutic interest. The pyrimidine scaffold is a well-established constituent in medicinal chemistry, forming the core of many synthetic drugs with a wide array of pharmacological activities. mdpi.com The unique structural features of this compound, particularly its reactive ethynyl group, position it as a valuable building block in the synthesis of novel PPI modulators.

While direct studies showcasing this compound as a standalone PPI modulator are not extensively documented, its utility is evident as a versatile chemical scaffold for creating more complex molecules designed to interfere with protein interfaces. The ethynyl group serves as a key functional handle for "click chemistry" reactions, allowing for the efficient and specific conjugation of the pyrimidine core to other molecular fragments. This modular approach is highly advantageous in the development of libraries of compounds for screening against various PPI targets.

The general strategy involves using the this compound core to present various pharmacophoric groups in a defined three-dimensional space to disrupt the binding of two protein partners. The methylthio group at the 2-position can also be modified to fine-tune the electronic properties and steric bulk of the molecule, further influencing its binding affinity and selectivity for the target protein.

Although specific examples for this compound are limited in publicly available research, the broader class of substituted pyrimidines has been successfully employed in the development of inhibitors for various PPIs. For instance, pyrimidine derivatives have been investigated as inhibitors of the interaction between the tumor suppressor p53 and its negative regulator MDM2. In these cases, the pyrimidine core acts as a scaffold to mimic key amino acid residues, such as tryptophan, that are crucial for the protein-protein binding.

The development of PPI modulators based on the this compound scaffold would typically involve the following steps:

Computational Modeling: In silico docking studies to predict the binding of virtual libraries of this compound derivatives to the target protein interface.

Chemical Synthesis: Synthesis of the most promising candidates using the ethynyl group for facile derivatization.

Biophysical and Biochemical Assays: In vitro evaluation of the synthesized compounds for their ability to disrupt the target PPI using techniques such as fluorescence polarization, surface plasmon resonance, or enzyme-linked immunosorbent assays (ELISAs).

Structural Biology: X-ray crystallography or NMR spectroscopy to determine the binding mode of the most potent inhibitors and guide further optimization.

The potential of this compound in this field lies in its adaptability as a chemical probe and a starting point for the generation of more elaborate and potent PPI modulators. Future research efforts are anticipated to leverage the unique reactivity of this compound to explore new chemical space in the quest for novel therapeutics targeting challenging disease-related protein-protein interactions.

Future Research Directions and Unexplored Avenues

Asymmetric Synthesis and Chiral Derivatives

The development of asymmetric synthetic routes to produce chiral derivatives of 5-ethynyl-2-(methylthio)pyrimidine represents a critical and largely unexplored research area. Chiral molecules are fundamental in drug discovery, as different enantiomers of a compound can exhibit vastly different biological activities.

Future research should focus on the following:

Catalytic Asymmetric Synthesis: The investigation of chiral catalysts, such as those based on transition metals or organocatalysts, to achieve enantioselective synthesis of derivatives. For instance, asymmetric additions to the pyrimidine (B1678525) ring or transformations of the ethynyl (B1212043) group could be targeted.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct chiral analogues of this compound.

Biological Evaluation of Enantiomers: Once chiral derivatives are synthesized, it will be crucial to separate and evaluate the biological activity of individual enantiomers to understand the structure-activity relationship (SAR) in a three-dimensional context. The synthesis of chiral acyclic pyrimidine nucleoside analogues using aldolases has demonstrated the importance of chirality for antiviral activity, a principle that could be extended to derivatives of this compound. nih.gov

Sustainable Synthetic Methodologies and Catalysis Development

Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles. rasayanjournal.co.in Future research on this compound should prioritize the development of environmentally benign and efficient synthetic methods.

Key avenues for exploration include:

Green Solvents and Reagents: Moving away from hazardous solvents and toxic reagents towards greener alternatives like water, ionic liquids, or solvent-free reaction conditions. rasayanjournal.co.injmaterenvironsci.com Mechanochemical methods, such as ball milling, could also be explored for solid-state reactions. nih.gov

Catalyst Development: Designing and implementing novel catalysts, including reusable heterogeneous catalysts, to improve reaction efficiency, reduce waste, and allow for easier product purification. Nickel, iridium, and palladium-based catalysts have shown promise in the sustainable synthesis of pyrimidine derivatives. bohrium.comacs.org

Multicomponent Reactions (MCRs): Developing one-pot, multicomponent reactions to construct complex molecules based on the this compound scaffold in a single step, thereby increasing efficiency and reducing waste. bohrium.comnih.gov

Multi-Functionalization Strategies

The pyrimidine ring in this compound offers multiple sites for functionalization, allowing for the creation of a diverse library of derivatives with tailored properties.

Future research should investigate:

Regio- and Chemoselective Functionalization: Developing methods for the selective modification of specific positions on the pyrimidine ring. Techniques like selective magnesiation using reagents such as TMPMgCl·LiCl have proven effective for the functionalization of various positions on the pyrimidine scaffold. acs.orgnih.gov

C-H Functionalization: Exploring direct C-H functionalization reactions to introduce new substituents onto the pyrimidine ring without the need for pre-functionalized starting materials, which is a more atom-economical approach. researchgate.net

Functionalization of the Ethynyl Group: Utilizing the reactivity of the ethynyl group through reactions such as click chemistry, Sonogashira coupling, and cycloadditions to attach a wide range of functionalities, including fluorescent tags, polymers, or biologically active moieties.

Advanced Computational Methodologies for Predictive Design

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and optimization of new molecules. mdpi.com For this compound, these methods can guide synthetic efforts and predict the properties of novel derivatives.

Future computational studies should focus on:

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies: Developing computational models to correlate the structural features of this compound derivatives with their biological activity or material properties. mdpi.com

Molecular Docking and Dynamics Simulations: Using computer simulations to predict how derivatives of this compound might bind to biological targets, such as enzymes or receptors, which is a crucial step in rational drug design. nih.govtandfonline.com

Prediction of Physicochemical and ADMET Properties: Employing in silico tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable drug-like properties early in the development process. nih.gov

Integration with Emerging Technologies in Drug Discovery and Materials Science

The unique combination of a pyrimidine core and an ethynyl group makes this compound a versatile platform for integration with cutting-edge technologies.

Promising areas for future integration include:

Chemical Biology and Proteomics: Using the ethynyl group as a handle for "click" chemistry to attach probes for identifying protein targets or visualizing the compound's distribution within cells.

Development of Novel Biomaterials: Incorporating this compound into polymers or other materials through the reactive ethynyl group to create novel biomaterials with specific biological or physical properties. The pyrimidine scaffold is known to play a role in supramolecular and polymer chemistry. rasayanjournal.co.in

High-Throughput Screening: Synthesizing libraries of derivatives based on the this compound scaffold for high-throughput screening against a wide range of biological targets to uncover new therapeutic applications. tandfonline.com

Q & A

Q. What are the standard synthetic methodologies for preparing 5-Ethynyl-2-(methylthio)pyrimidine?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or functionalization of pyrimidine precursors. For example:

- Step 1 : Start with a pyrimidine backbone substituted with a methylthio group (e.g., 2-(methylthio)pyrimidine derivatives).

- Step 2 : Introduce the ethynyl group via Sonogashira coupling or alkyne addition under basic conditions (e.g., using formaldehyde or propargyl bromide).

- Step 3 : Purify via column chromatography or recrystallization to isolate the target compound .

- Key Considerations : Monitor reaction progress using TLC or HPLC, and optimize solvent systems (e.g., DMF or ethanol) to enhance yield .

Q. Which characterization techniques are critical for verifying the structure of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy : H/C NMR to confirm substituent positions and ethynyl group integration. IR for detecting C≡C stretches (~2100 cm) and methylthio S–C vibrations.

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.

- Elemental Analysis : Confirm purity and stoichiometry .

Q. What preliminary biological assays are recommended for evaluating this compound’s activity?

- Methodological Answer :

- Antimicrobial Screening : Use broth microdilution assays (e.g., MIC against E. coli or S. aureus) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC values.

- Receptor Binding : Radioligand displacement assays for serotonin receptors (e.g., 5-HT), given structural similarities to active pyrimidine derivatives .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized in multi-step reactions?

- Methodological Answer :

- Catalyst Selection : Use nanocatalysts like γ-FeO-supported sulfonic acid for one-pot reactions, reducing side products .

- Solvent-Free Conditions : Minimize purification steps and improve atom economy.

- Temperature Control : Optimize reaction kinetics (e.g., 60–80°C for nucleophilic substitutions) while avoiding ethynyl group degradation .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines, incubation times, and positive controls (e.g., cisplatin for cytotoxicity).

- Structural Confirmation : Re-validate compound purity via HPLC and NMR to rule out degradation products.

- Computational Validation : Perform docking studies (e.g., AutoDock Vina) to compare binding affinities with structurally related active compounds .

Q. What computational strategies are effective for predicting the binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use PyMOL or Schrödinger Suite to model interactions with receptors (e.g., 5-HT binding pockets). Compare with reference ligands like granisetron .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes.

- QSAR Modeling : Corporate substituent effects (e.g., methylthio vs. ethynyl) to predict activity trends .

Q. How can stability issues of this compound in aqueous solutions be mitigated during experiments?

- Methodological Answer :

- pH Control : Store solutions at pH 6–7 to prevent hydrolysis of the methylthio group.

- Lyophilization : Prepare stable lyophilized powders for long-term storage.

- Additives : Use antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) in buffers to inhibit oxidative degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products